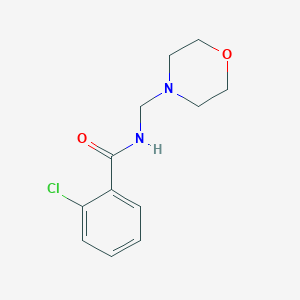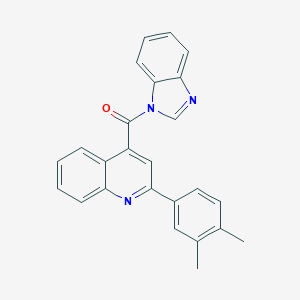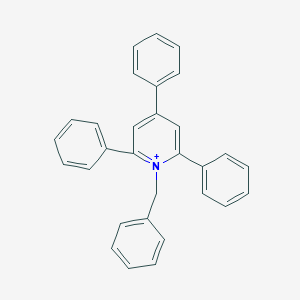![molecular formula C18H19N3O5S B226660 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B226660.png)
3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as DPPY and is synthesized using a specific method that involves several steps. The purpose of
科学研究应用
DPPY has been the focus of several scientific research studies due to its potential applications in medical research. One of the primary uses of DPPY is in the development of new drugs for the treatment of cancer. Studies have shown that DPPY has the potential to inhibit the growth of cancer cells by inducing apoptosis. Additionally, DPPY has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
作用机制
The mechanism of action of DPPY is not fully understood. However, studies have shown that DPPY is a potent inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, DPPY disrupts the synthesis of pyrimidine nucleotides, which can lead to the death of cancer cells.
Biochemical and Physiological Effects
DPPY has been shown to have several biochemical and physiological effects. Studies have shown that DPPY can induce apoptosis in cancer cells by disrupting the synthesis of pyrimidine nucleotides. Additionally, DPPY has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the advantages of using DPPY in lab experiments is its potency as an inhibitor of DHODH. Additionally, DPPY has been shown to have a low toxicity profile in animal studies. However, the synthesis of DPPY is complex and requires specific conditions to obtain a high yield of the desired compound. Additionally, DPPY has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on DPPY. One potential direction is the development of new drugs for the treatment of cancer based on DPPY. Additionally, further research is needed to fully understand the mechanism of action of DPPY and its potential applications in the treatment of inflammatory diseases. Finally, more research is needed to fully understand the safety and efficacy of DPPY in humans.
合成方法
The synthesis of DPPY involves several steps, including the reaction of 4-methoxybenzaldehyde with malonic acid and subsequent condensation with propanal. The resulting compound is then reacted with thiosemicarbazide to form a thiosemicarbazone derivative, which is then cyclized to form the pyrrolidine ring. The final compound is obtained through the reaction of the pyrrolidine derivative with maleic anhydride. The synthesis method for DPPY is complex and requires specific conditions to obtain a high yield of the desired compound.
属性
产品名称 |
3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
|---|---|
分子式 |
C18H19N3O5S |
分子量 |
389.4 g/mol |
IUPAC 名称 |
3-[(4-hydroxy-6-oxo-5-propyl-1H-pyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H19N3O5S/c1-3-4-12-15(23)19-18(20-16(12)24)27-13-9-14(22)21(17(13)25)10-5-7-11(26-2)8-6-10/h5-8,13H,3-4,9H2,1-2H3,(H2,19,20,23,24) |
InChI 键 |
VEEPUOXLOQGZKX-UHFFFAOYSA-N |
SMILES |
CCCC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)O |
规范 SMILES |
CCCC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B226664.png)
